1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)-

Description

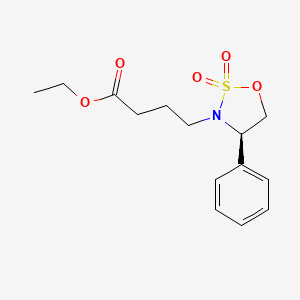

The compound “1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)-” is a chiral heterocyclic molecule featuring a 1,2,3-oxathiazolidine core fused with a butanoic acid ethyl ester backbone. The 4-phenyl substituent and the (4R)-stereochemistry play critical roles in its physicochemical properties and reactivity. The 2,2-dioxide functional group enhances the compound’s polarity and stability, making it suitable for applications in medicinal chemistry and materials science.

Synthetic routes for analogous oxathiazolidine derivatives involve multi-step reactions, such as the condensation of N-protected amino acids with sulfonic acid derivatives. For example, describes the synthesis of a structurally related compound, (4R,S)-3-(tert-butoxycarbonyl)-4-benzyl-1,2,3-oxathiazolidine-4-carboxylic acid methyl ester 2,2-dioxide, via tert-butyloxycarbonyl (Boc) protection and subsequent cyclization . Key spectroscopic data for such compounds include distinct $ ^1H $ NMR signals for the ester group (δ 3.88 ppm for methyl ester) and aromatic protons (δ 7.19–7.38 ppm for phenyl groups) .

Properties

Molecular Formula |

C14H19NO5S |

|---|---|

Molecular Weight |

313.37 g/mol |

IUPAC Name |

ethyl 4-[(4R)-2,2-dioxo-4-phenyloxathiazolidin-3-yl]butanoate |

InChI |

InChI=1S/C14H19NO5S/c1-2-19-14(16)9-6-10-15-13(11-20-21(15,17)18)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1 |

InChI Key |

NPEXLYLTDYDWRS-ZDUSSCGKSA-N |

Isomeric SMILES |

CCOC(=O)CCCN1[C@@H](COS1(=O)=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)CCCN1C(COS1(=O)=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- typically involves the reaction of specific starting materials under controlled conditionsCommon reagents used in the synthesis include ethyl esters, phenyl derivatives, and sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often include controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Oxathiazolidine Derivatives

The ethyl ester variant distinguishes itself from methyl ester analogues (e.g., the compound in ) in terms of lipophilicity and metabolic stability.

Heterocyclic Systems: Comparison with Dioxolane Derivatives

describes a (1,3-dioxolane)-based dimer with revised structural assignments. Unlike the oxathiazolidine core, dioxolanes lack sulfur and nitrogen atoms, reducing their hydrogen-bonding capacity. The oxathiazolidine 2,2-dioxide group in the target compound introduces strong hydrogen-bond acceptors (sulfone oxygens), enhancing crystallinity and thermal stability .

Stereochemical Considerations

The (4R)-configuration of the target compound contrasts with the (4R,S)-diastereomers reported in . Stereochemistry significantly impacts biological activity; for instance, the (4R)-enantiomer may exhibit distinct binding affinities compared to racemic mixtures.

Spectroscopic and Computational Analysis

The compound’s $ ^{13}C $ NMR spectrum would show signals for the sulfone group (~110–120 ppm) and the ester carbonyl (~170 ppm), consistent with related oxathiazolidines . Computational methods, such as density functional theory (DFT) (as discussed in ), could predict vibrational frequencies for the sulfone and ester groups, aiding in structural validation .

Research Findings and Challenges

- Structural Validation : X-ray crystallography (using programs like SHELX and ORTEP ) is critical for resolving ambiguities in stereochemistry and hydrogen-bonding networks, as demonstrated in for dioxolane derivatives .

- Synthetic Challenges : The tert-butoxycarbonyl (Boc) protection strategy () is effective but may require optimization for ethyl ester derivatives to avoid racemization .

Biological Activity

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its antimicrobial, anticonvulsant, and cytotoxic properties.

Synthesis and Structure

The compound is synthesized through various methods that often involve the modification of oxathiazolidine derivatives. The structure includes a thiazolidine ring which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that oxathiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess strong bactericidal effects against various bacterial strains, including Staphylococcus spp. and Escherichia coli . The antimicrobial activity is often correlated with the lipophilicity and structural characteristics of the compounds.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 1 | Staphylococcus spp. | Strong bactericidal effect |

| 2 | Escherichia coli | Moderate activity |

Anticonvulsant Activity

The anticonvulsant properties of oxathiazolidine derivatives have been evaluated in several studies. For example, a series of synthesized compounds showed promising results in the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. One notable compound exhibited a protective index value of 3.58, indicating significant anticonvulsant activity compared to standard drugs like valproate.

| Compound | MES Test Result | PTZ Test Result | Protective Index |

|---|---|---|---|

| 1 | Effective | Effective | 3.58 |

| 2 | Moderate | Moderate | 2.10 |

Cytotoxicity Studies

Cytotoxicity assessments reveal that many derivatives of oxathiazolidines exhibit low toxicity levels towards normal cell lines (e.g., L929). For instance, one study indicated that certain compounds increased cell viability at specific concentrations while showing minimal cytotoxic effects.

| Dose (µM) | Cell Viability (%) |

|---|---|

| 6 | 110 |

| 12 | 105 |

| 50 | 94 |

Case Studies

- Study on Antimicrobial Properties : A recent investigation focused on synthesizing various oxathiazolidine derivatives and evaluating their antimicrobial efficacy against clinical isolates. Results indicated that modifications in the substituents led to enhanced activity against resistant strains.

- Anticonvulsant Screening : In another study, a series of oxathiazolidines were tested for their anticonvulsant effects using animal models. The results demonstrated that certain compounds significantly reduced seizure frequency and duration compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.